molecular formula C14H16N2O2S B2713969 (5-Methylisoxazol-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone CAS No. 1396809-45-2

(5-Methylisoxazol-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone

Cat. No.: B2713969
CAS No.: 1396809-45-2
M. Wt: 276.35
InChI Key: SGYGNCQYWORYKB-UHFFFAOYSA-N
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Description

(5-Methylisoxazol-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a 5-methylisoxazole moiety linked via a methanone bridge to a 4-(thiophen-3-yl)piperidine scaffold. Isoxazole rings are five-membered heterocycles known to be privileged structures in medicinal chemistry, with a wide spectrum of documented biological activities including anticancer, anti-inflammatory, antimicrobial, and antidepressant effects . The integration of the thiophene heterocycle further enhances the molecule's potential for diverse biological interactions. The specific combination of these pharmacophores suggests potential for investigating its activity against various biological targets. Researchers may find this compound valuable as a building block or lead compound for developing novel therapeutic agents, probing structure-activity relationships (SAR), or studying biochemical pathways. This product is strictly intended for research purposes in a controlled laboratory environment. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-(4-thiophen-3-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-10-8-13(15-18-10)14(17)16-5-2-11(3-6-16)12-4-7-19-9-12/h4,7-9,11H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYGNCQYWORYKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC(CC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylisoxazol-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoxazole and thiophene intermediates, followed by their coupling with a piperidine derivative. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Methylisoxazol-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

(5-Methylisoxazol-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can serve as a probe or ligand in biochemical assays.

    Medicine: It has potential therapeutic applications due to its unique structural features.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Methylisoxazol-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Isoxazole/Thiophene Motifs

  • Compound 7a: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone Key Differences: Replaces the 5-methylisoxazole with a 5-amino-3-hydroxypyrazole group and introduces a cyanothiophene ring. Synthesis involves malononitrile and sulfur, suggesting distinct reactivity profiles .
  • Compound 7b: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone Key Differences: Incorporates an ethyl carboxylate ester on the thiophene ring instead of a simple thiophen-3-yl group. Impact: The ester group increases molecular weight and may alter metabolic stability. The presence of multiple amino groups could enhance interactions with polar biological targets .

Piperidine/Piperazine-Based Analogues

  • Compound w3: (4-((5-Chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone Key Differences: Replaces the piperidine with a 4-methylpiperazine and introduces a triazole-pyrimidine pharmacophore. Impact: The piperazine moiety improves water solubility, while the chloro and triazole groups enhance electrophilic character, likely influencing kinase inhibition profiles. Synthesis employs isopropyl alcohol and HCl/dioxane, indicating divergent stability requirements .
  • HR294460: (5-(4-Ethoxyphenyl)-1H-pyrazol-3-yl)(piperidin-1-yl)methanone Key Differences: Substitutes the thiophen-3-yl group with a 4-ethoxyphenyl-pyrazole system. This compound’s CAS (1093657-24-9) suggests commercial availability for preclinical testing .

Table 1: Comparative Properties of Selected Analogues

Compound Heterocyclic Core Key Substituents Solubility (Predicted) Synthetic Route Highlights
Target Compound Isoxazole + Thiophene 5-Methyl, Piperidine Moderate lipophilicity Likely SN2 or coupling reactions
7a Pyrazole + Cyanothiophene Amino, Hydroxy, Cyano High polarity Malononitrile-mediated cyclization
w3 Triazole + Pyrimidine Chloro, Piperazine High solubility Isopropyl alcohol/HCl conditions
HR294460 Pyrazole + Ethoxyphenyl Ethoxy, Piperidine Moderate solubility Commercial synthesis

Research Findings and Implications

  • Pharmacological Potential: Piperidine-containing compounds (e.g., target and HR294460) may favor CNS penetration, while piperazine derivatives (e.g., w3) are more suited for peripheral targets due to increased hydrophilicity .
  • Synthetic Challenges : The target compound’s synthesis likely requires precise control of coupling reactions to avoid side products, whereas 7a/7b rely on Gewald-like thiophene formation .

Biological Activity

The compound (5-Methylisoxazol-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Isoxazole Ring: Contributes to its aromatic properties.
  • Piperidine Moiety: Implicated in various pharmacological activities.
  • Thiophene Group: Enhances the compound's interaction with biological targets.

Molecular Formula: C16H16N4O3S
Molecular Weight: 344.39 g/mol

Synthesis

The synthesis typically involves multi-step organic reactions:

  • Formation of the Isoxazole Ring: Achieved through a 1,3-dipolar cycloaddition reaction.
  • Introduction of the Piperidine and Thiophene Moieties: Accomplished via coupling reactions such as Suzuki or Stille coupling.

Antidepressant Effects

Compounds similar to this compound have shown potential antidepressant activity. Studies indicate that isoxazole and piperidine derivatives can interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, leading to mood enhancement.

Anticancer Properties

Research has indicated that compounds with similar structures can inhibit cancer cell growth. For instance, derivatives of piperidine have demonstrated significant activity against various cancer cell lines by inhibiting Na+/K(+)-ATPase and Ras oncogene activity, which are crucial for tumor growth and proliferation .

Enzyme Inhibition

The compound may exhibit enzyme inhibition properties, particularly against acetylcholinesterase (AChE) and urease. In vitro studies have shown that related compounds possess strong inhibitory effects on these enzymes, which are vital for treating conditions like Alzheimer's disease and certain infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may bind to active sites of enzymes, altering their function.
  • Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing signaling pathways.
  • DNA Intercalation: Potential intercalation into DNA could affect gene expression.

Study on Antidepressant Activity

A study investigating the antidepressant effects of isoxazole derivatives found that these compounds significantly increased serotonin levels in animal models. The results suggested a potential pathway for developing new antidepressants based on this structure.

Anticancer Activity Assessment

In vitro assays revealed that a series of piperidine derivatives exhibited potent cytotoxic effects against glioma cell lines. The study highlighted the importance of structural modifications in enhancing biological activity against cancer .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesNotable Activities
2-MethylisoxazoleMethyl group on isoxazoleAntimicrobial
4-(Thiophen-2-yl)piperidineThiophene attached to piperidineAntidepressant
3-(2-Chlorophenyl)pyrazoleChlorophenyl group with pyrazoleAnti-inflammatory

The unique combination of an isoxazole ring with chlorinated aromatic and thiophene functionalities in this compound may lead to distinct biological activities not observed in simpler analogs.

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